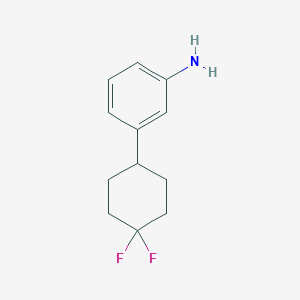

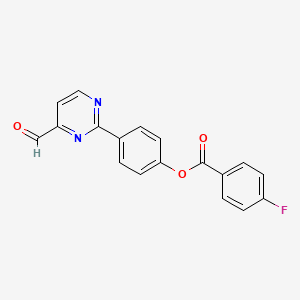

![molecular formula C6H5ClN4S B2979762 5-Chloro-7-methylthiazolo[5,4-d]pyrimidin-2-ylamine CAS No. 1642595-02-5](/img/structure/B2979762.png)

5-Chloro-7-methylthiazolo[5,4-d]pyrimidin-2-ylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-7-methylthiazolo[5,4-d]pyrimidin-2-ylamine is a chemical compound that belongs to the class of thiazolopyrimidines . Thiazolopyrimidines are known for their diverse pharmacological activities, including antimicrobial, antiviral, and antitumor activities .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of KOH in DMF . This reaction quantitatively produces 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2 (3 H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of Et N 3 in acetonitrile to give alkylthio derivatives .Chemical Reactions Analysis

The chemical reactions involving this compound primarily include its synthesis process. As mentioned earlier, the compound is synthesized from 4-amino-5-bromo-2-chloro-6-methylpyrimidine through a series of reactions .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Research has delved into the synthesis of a wide range of heterocyclic compounds, including thiazolo[5,4-d]pyrimidines. One study discusses the reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylene compounds leading to the formation of various heterocycles, such as thiazole derivatives (I. Shibuya, 1984). Another explores the synthesis of substituted pyrimidinthiols and thiazolo[5,4-D]pyrimidines from 5-acetylamino-2-aminopyrimidine-4,6-diol, highlighting the versatility of thiazolo[5,4-d]pyrimidines in generating novel pyrimidine derivatives (Harnden & D. Hurst, 1990).

Potential Biological Activities

Several studies focus on the potential biological activities of thiazolo[5,4-d]pyrimidine derivatives. For instance, the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents has been reported, showcasing the relevance of these compounds in medicinal chemistry (J. Medwid et al., 1990). Another study describes the design and synthesis of novel 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives and their evaluation for anticonvulsant activities, indicating the therapeutic potential of such derivatives (Shiben Wang et al., 2015).

Mecanismo De Acción

Target of Action

Similar compounds have been known to target enzymes like rac-alpha serine/threonine-protein kinase and glycogen synthase kinase-3 beta .

Mode of Action

It’s known that similar compounds interact with their targets by binding to the active site, thereby inhibiting the enzyme’s activity .

Biochemical Pathways

Compounds with similar structures have been found to affect various biochemical pathways, including those involved in antimicrobial, antiviral, and antitumor activities .

Result of Action

Similar compounds have been found to possess anti-inflammatory and analgesic activities .

Direcciones Futuras

The future directions for research on 5-Chloro-7-methylthiazolo[5,4-d]pyrimidin-2-ylamine could involve exploring its potential pharmacological applications, given the known activities of thiazolopyrimidine derivatives . Additionally, further studies could focus on optimizing its synthesis process and investigating its physical and chemical properties.

Propiedades

IUPAC Name |

5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4S/c1-2-3-4(11-5(7)9-2)12-6(8)10-3/h1H3,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLBLOXWVHIFDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC(=N1)Cl)SC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

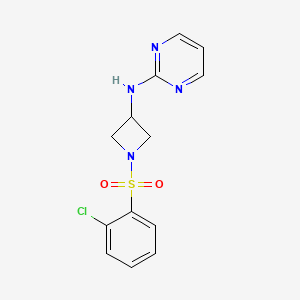

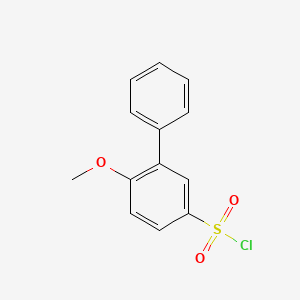

![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(2-propynyloxy)pyridine](/img/structure/B2979679.png)

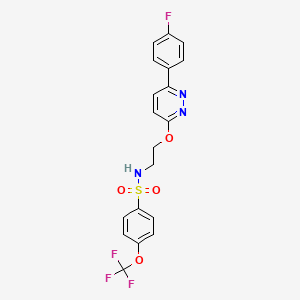

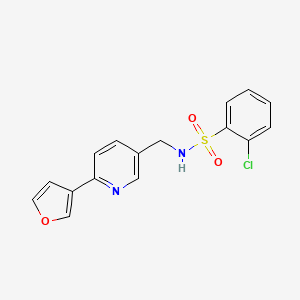

![4-[[2-[(4,5-Difluoro-2-methylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2979681.png)

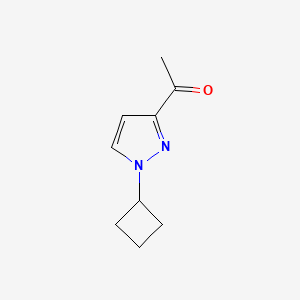

![2-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)-1H-indene-1,3(2H)-dione](/img/structure/B2979683.png)

![N-[(2-methyl-1H-indol-5-yl)methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2979689.png)

![2-(1,3-Benzothiazol-2-yl)-3-[(3,4-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2979695.png)

![4-{[(2-Thienylmethyl)amino]methyl}benzenol hydrachloride](/img/structure/B2979696.png)

![4-benzoyl-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2979699.png)